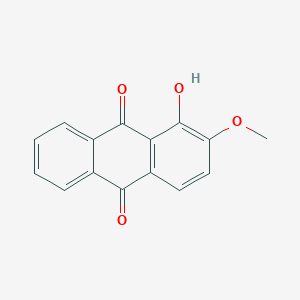

1-Hydroxy-2-methoxyanthraquinone

説明

Contextualizing 1-Hydroxy-2-methoxyanthraquinone within the Anthraquinone (B42736) Class

This compound belongs to the extensive family of anthraquinones, a class of aromatic compounds derived from anthracene. numberanalytics.com The fundamental structure of an anthraquinone consists of a tricyclic aromatic system with a quinone moiety. numberanalytics.com This core structure, anthracene-9,10-dione, serves as a scaffold for a vast array of derivatives, distinguished by the type and position of various functional groups. numberanalytics.comikm.org.my The color and properties of anthraquinone derivatives are determined by these substitutions. ikm.org.my

What sets this compound apart is the specific placement of a hydroxyl (-OH) group at the first position and a methoxy (B1213986) (-OCH3) group at the second position of the anthraquinone core. ontosight.ai This particular arrangement of functional groups imparts distinct chemical and physical properties to the molecule. ontosight.ai For instance, it is also known by the common name Alizarin (B75676) 2-methyl ether and has the chemical formula C15H10O4. ontosight.ai

Significance of Anthraquinone Research in Natural Product Chemistry and Chemical Biology

The study of anthraquinones holds considerable importance in the fields of natural product chemistry and chemical biology due to their widespread occurrence in nature and their diverse biological activities. numberanalytics.combenthamdirect.com These compounds are found in numerous plants, fungi, bacteria, and even marine organisms. benthamdirect.comrsc.org Historically, anthraquinones have been utilized for centuries as natural dyes, with alizarin from the madder plant being a prime example. numberanalytics.com

Beyond their role as pigments, anthraquinones are a focal point of research due to their potential therapeutic properties. nih.gov Scientific investigations have revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. numberanalytics.comrsc.orgresearchgate.net This has led to the development of semi-synthetic anthraquinone derivatives that are now used as approved drugs. researchgate.net The exploration of anthraquinone biosynthesis, which often involves complex enzymatic pathways, further enriches our understanding of natural product synthesis in living organisms. benthamdirect.comnih.gov

Overview of Current Research Landscape on this compound

Current research on this compound, while not as extensive as for some other anthraquinones, is multifaceted. It has been identified in various plant species, including Rubia argyi, Rubia wallichiana, and Pentas schimperi, as well as in the roots of Morinda citrifolia. ikm.org.mynih.govthieme-connect.com

Studies have explored its synthesis, often through methods like the selective dealkylation of dimethoxyanthraquinones. hw.ac.ukrsc.orgpsu.edu Research has also delved into its biological activities. For instance, it has been investigated for its potential to inhibit nitric oxide production, suggesting anti-inflammatory properties. thieme-connect.com Furthermore, some studies have touched upon its antimicrobial potential. ontosight.ai The compound is also used as a reference in various scientific studies related to quinone biology. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-Hydroxy-2-methoxyanthracene-9,10-dione |

| CAS Number | 6003-11-8 |

| Molecular Formula | C15H10O4 |

| Molecular Weight | 254.24 g/mol |

| Common Name | Alizarin 2-methyl ether |

Table 2: Investigated Properties of this compound

| Research Area | Findings |

| Natural Occurrence | Isolated from plants such as Rubia species and Pentas schimperi. nih.govthieme-connect.com |

| Synthesis | Can be synthesized via selective dealkylation of 1,2-dimethoxyanthraquinone. hw.ac.ukrsc.org |

| Anti-inflammatory Activity | Shown to inhibit nitric oxide production in LPS-stimulated macrophages. thieme-connect.com |

| Antimicrobial Activity | Investigated for its antimicrobial properties. ontosight.ai |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQWRZGQEZAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208759 | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-11-8 | |

| Record name | Alizarin 2-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Ecological Relevance

Plant Sources and Distribution

1-Hydroxy-2-methoxyanthraquinone has been identified in a diverse array of plant species. The concentration and presence of this compound can vary depending on the plant part, geographical location, and environmental conditions.

The genus Rubia, and most notably Rubia tinctorum (common madder), is a well-documented source of a variety of anthraquinones, including this compound. The roots of R. tinctorum have been historically utilized for their red pigments, which are primarily composed of anthraquinone (B42736) derivatives. Research has confirmed the presence of this compound alongside other prominent anthraquinones such as alizarin (B75676) and purpurin (B114267) in this species. Related species within the Rubia genus, such as Rubia cordifolia, have also been reported to contain this compound.

The genus Morinda is another significant botanical source of this compound. Morinda officinalis, a plant used in traditional Chinese medicine, contains a complex mixture of anthraquinones in its roots, with this compound being one of the identified constituents. Studies on other Morinda species, such as Morinda citrifolia (Noni), have also indicated the presence of this compound, highlighting its distribution across the genus. The co-occurrence of this compound with other anthraquinones like rubiadin (B91156) and damnacanthal (B136030) is common in these plants.

Beyond the Rubia and Morinda genera, this compound has been isolated from other plant families. These include, but are not limited to, species within the Gesneriaceae and Bignoniaceae families. The presence of this compound in a broader range of plant species suggests its potential ecological significance and the widespread nature of the biosynthetic pathways leading to its formation.

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Plant Part |

| Rubiaceae | Rubia | tinctorum | Roots |

| Rubiaceae | Rubia | cordifolia | Roots |

| Rubiaceae | Morinda | officinalis | Roots |

| Rubiaceae | Morinda | citrifolia | Roots, Fruits |

| Gesneriaceae | - | - | - |

| Bignoniaceae | - | - | - |

Fungal and Microbial Origins

While the presence of this compound is well-established in the plant kingdom, its occurrence in fungi and other microorganisms is not as extensively documented. Anthraquinones as a class are known to be produced by various fungi, often as pigments or secondary metabolites with antimicrobial properties. However, specific reports detailing the isolation of this compound from fungal or microbial sources are scarce in the current scientific literature. The biosynthetic pathways for anthraquinones in fungi, which primarily follow the polyketide pathway, differ in some respects from those in plants, potentially leading to a different spectrum of anthraquinone derivatives.

Isolation Methodologies from Natural Matrices

The extraction and purification of this compound from plant materials involve a multi-step process designed to separate it from a complex mixture of other phytochemicals. A general workflow for its isolation is as follows:

Extraction : The dried and powdered plant material, typically the roots, is subjected to solvent extraction. Common solvents used include methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent is crucial for efficiently extracting the anthraquinone constituents.

Partitioning : The crude extract is then partitioned between immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and water, to separate compounds based on their solubility. Anthraquinones, being moderately polar, tend to concentrate in the organic phase.

Chromatography : The enriched fraction is then subjected to various chromatographic techniques for further purification.

Column Chromatography : Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase to separate the different anthraquinones.

High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, reversed-phase HPLC is often employed. This technique provides high resolution and allows for the isolation of pure this compound.

The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis Pathways of Anthraquinones Precursors to this compound

The biosynthesis of the anthraquinone skeleton in higher plants, which serves as the precursor to this compound, primarily proceeds through two distinct pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway.

The Polyketide Pathway: This pathway is more common in fungi and some plant families like Polygonaceae and Rhamnaceae. It involves the head-to-tail condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization reactions to yield the basic anthraquinone structure.

The Chorismate/o-Succinylbenzoic Acid Pathway: This pathway is characteristic of the Rubiaceae family, to which Rubia and Morinda belong. This more complex pathway involves intermediates from both the shikimate and the tricarboxylic acid (TCA) cycle.

The key steps in the chorismate/o-succinylbenzoic acid pathway are:

Formation of o-Succinylbenzoic Acid (OSB) : Chorismic acid, an intermediate of the shikimate pathway, condenses with α-ketoglutarate (from the TCA cycle) in the presence of thiamine (B1217682) pyrophosphate (TPP) to form o-succinylbenzoic acid.

Activation of OSB : OSB is then activated by the formation of a coenzyme A ester, OSB-CoA.

Naphthoate Synthesis : The OSB-CoA undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

Prenylation : DHNA is then prenylated using dimethylallyl pyrophosphate (DMAPP), which is derived from the mevalonate (B85504) or the MEP/DOXP pathway. This step is crucial as it adds a five-carbon unit that will eventually form the third ring of the anthraquinone skeleton.

Cyclization and Aromatization : Subsequent cyclization and aromatization reactions lead to the formation of the core anthraquinone structure.

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions, including hydroxylation and methylation, occur to produce the diverse range of anthraquinones found in plants. For this compound, this involves the enzymatic addition of a hydroxyl group at the C-1 position and a methoxy (B1213986) group at the C-2 position of the anthraquinone core. The specific enzymes and the precise sequence of these final tailoring steps are areas of ongoing research.

Table 2: Key Intermediates in the Biosynthesis of Anthraquinone Precursors

| Pathway | Key Intermediate | Precursors |

| Polyketide Pathway | Poly-β-keto chain | Acetyl-CoA, Malonyl-CoA |

| Chorismate/o-Succinylbenzoic Acid Pathway | o-Succinylbenzoic Acid (OSB) | Chorismic acid, α-ketoglutarate |

| Chorismate/o-Succinylbenzoic Acid Pathway | 1,4-dihydroxy-2-naphthoic acid (DHNA) | o-Succinylbenzoic Acid |

| Chorismate/o-Succinylbenzoic Acid Pathway | Dimethylallyl pyrophosphate (DMAPP) | Mevalonate or MEP/DOXP pathway intermediates |

Polyketide Pathway

In many fungi, lichens, and certain higher plant families like Polygonaceae and Rhamnaceae, anthraquinones are synthesized via the polyketide pathway researchgate.netbohrium.com. This pathway begins with a single acetyl-CoA starter unit, which is subsequently extended by seven malonyl-CoA units to form a linear octaketide chain researchgate.net. This chain undergoes a series of cyclizations and aromatizations to form the core anthraquinone structure. A key feature of anthraquinones derived from this pathway is the substitution pattern; they typically possess substituents on both outer aromatic rings (A and C) of the anthraquinone scaffold researchgate.netresearchgate.net. Well-known examples of polyketide-derived anthraquinones include emodin (B1671224) and chrysophanol. In fungi, non-reducing polyketide synthases (NR-PKSs) are the primary enzymes responsible for constructing the polyketide backbone rsc.org. Subsequent modifications by tailoring enzymes, such as oxidoreductases and transferases, generate the vast diversity of fungal anthraquinones rsc.org.

Chorismate/o-Succinylbenzoic Acid Pathway in Rubiaceae

In contrast to the polyketide pathway, plants in the Rubiaceae family, which are known sources of this compound, utilize the chorismate/o-succinylbenzoic acid (OSB) pathway researchgate.netresearchgate.netnih.gov. This pathway is responsible for producing what are often termed Rubia-type anthraquinones, which are characterized by having an unsubstituted A-ring researchgate.netresearchgate.net.

The biosynthesis begins with chorismic acid, a product of the shikimate pathway, and α-ketoglutarate from the Krebs cycle researchgate.netresearchgate.net. The key steps are as follows:

Formation of Isochorismate : The enzyme isochorismate synthase (ICS) converts chorismate to isochorismate researchgate.netresearchgate.net.

Synthesis of o-Succinylbenzoic Acid (OSB) : OSB synthase catalyzes the reaction of isochorismate with α-ketoglutarate and the cofactor thiamine diphosphate (B83284) (TPP) to produce OSB researchgate.netresearchgate.net.

Activation and Cyclization : OSB is then activated by conversion to its CoA-ester by OSB:CoA ligase. This activated intermediate subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA) researchgate.netresearchgate.net.

Formation of Ring C : The final ring (Ring C) of the anthraquinone nucleus is derived from the isoprenoid pathway. Isopentenyl diphosphate (IPP), generated via the methylerythritol 4-phosphate (MEP) pathway in plants, is added to DHNA researchgate.netresearchgate.net. This prenylation step, followed by further cyclization and aromatization, completes the anthraquinone scaffold researchgate.net.

This pathway results in anthraquinones, like this compound, where Ring C is substituted, but Ring A remains unsubstituted.

| Biosynthetic Pathway | Precursors | Key Intermediate | Characteristic Substitution | Organism Examples |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Octaketide chain | Rings A and C | Fungi, Lichens, Polygonaceae, Rhamnaceae |

| Chorismate/OSB Pathway | Chorismic acid, α-Ketoglutarate, Isopentenyl diphosphate | o-Succinylbenzoic acid (OSB) | Ring C only | Rubiaceae family |

Enzymatic Transformations and Methylation Steps

The structural diversity of natural anthraquinones arises from modifications to the basic anthraquinone core by various "tailoring" enzymes. These modifications include hydroxylation, glycosylation, prenylation, and methylation.

Methylation is a crucial final step in the biosynthesis of this compound. This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the anthraquinone precursor. In the case of this compound, an OMT would selectively methylate the hydroxyl group at the C-2 position of a dihydroxyanthraquinone precursor, such as Alizarin (1,2-dihydroxyanthraquinone). While the specific OMT responsible for this transformation in Rubia species has not been fully characterized, studies on other organisms have identified radical SAM enzymes that can catalyze the methylation of anthraquinone scaffolds frontiersin.orgnih.gov. These enzymatic modifications are critical for determining the final chemical properties and biological activity of the compound rsc.org.

Ecological and Environmental Roles

Role in Plant Defense Mechanisms

Anthraquinones, including this compound, play a significant role in the ecological interactions of the plants that produce them. These compounds often function as chemical defenses against a variety of biological threats. The known antimicrobial, antioxidant, and pesticidal activities of closely related compounds like 1-Hydroxy-2-methylanthraquinone suggest a defensive function medchemexpress.com.

These secondary metabolites can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. Their presence in plant tissues, particularly in roots, can deter herbivores and inhibit the growth of pathogenic microorganisms in the soil. For instance, anthraquinone's repellent properties are utilized commercially to protect seeds and turf from bird predation epa.gov. The production of these compounds provides a competitive advantage to the plant, contributing to its survival and fitness within its ecosystem.

Environmental Fate and Degradation in Ecological Systems

Once introduced into the environment, either through natural decomposition of plant matter or other releases, anthraquinones are subject to various degradation processes. The environmental fate of the parent compound, anthraquinone, provides insight into the potential pathways for its derivatives.

Atmospheric Degradation : In the atmosphere, vapor-phase anthraquinone is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 11 days nih.gov.

Aquatic and Soil Degradation : In water and soil, anthraquinone is expected to adsorb to sediment and suspended solids nih.gov. It can be degraded by natural bacterial populations, with studies showing significant degradation in surface water, groundwater, and activated sludge over periods ranging from days to weeks nih.gov.

Photolysis : A major route for the removal of anthraquinones from the environment is photolysis. Anthracene, a related polycyclic aromatic hydrocarbon, rapidly photolyzes to anthraquinone in the presence of sunlight, and anthraquinone itself undergoes rapid photolytic degradation in aquatic systems nih.gov. The direct photolysis half-life for anthraquinone in aqueous solution is approximately 9 minutes nih.gov.

Chemical Synthesis and Synthetic Strategies

Total Synthesis Approaches to 1-Hydroxy-2-methoxyanthraquinone

Total synthesis provides a versatile route to this compound and its analogues, starting from fundamental chemical building blocks. A common strategy involves a multi-step sequence beginning with a substituted anthraquinone (B42736). For instance, a documented synthesis starts with 2-methyl-9,10-anthraquinone. ijcce.ac.ir This process is outlined below:

Nitration : 2-methyl-9,10-anthraquinone is treated with potassium nitrate (B79036) in concentrated sulfuric acid to yield 1-nitro-2-methyl-9,10-anthraquinone with high efficiency. ijcce.ac.ir

Reduction : The nitro group is then reduced to an amino group using a reagent like sodium sulfide (B99878) in boiling ethanol, producing 1-amino-2-methyl-9,10-anthraquinone. ijcce.ac.ir

Diazotization and Hydrolysis : The amino group is converted to a hydroxyl group. This is achieved by treating the amine with sodium nitrite (B80452) in concentrated sulfuric acid, followed by heating to hydrolyze the resulting diazonium salt, which yields 1-hydroxy-2-methyl-9,10-anthraquinone. ijcce.ac.irwho.int

Methylation : The final step would involve the selective methylation of the newly introduced hydroxyl group's adjacent phenolic hydroxyl, if starting from a dihydroxy precursor, or proceeding from an intermediate that allows for the specific introduction of the methoxy (B1213986) group.

General strategies in the total synthesis of complex anthraquinones often rely on two main approaches: the early-stage formation of the anthraquinone core followed by functional group manipulation, or the late-stage annulation to form the tricyclic system. researchgate.net

Table 1: Key Steps in a Synthetic Route to 1-Hydroxy-2-methyl-9,10-anthraquinone

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Nitration | 2-methyl-9,10-anthraquinone | KNO₃, H₂SO₄ | 1-Nitro-2-methyl-9,10-anthraquinone | 97 |

| 2. Reduction | 1-Nitro-2-methyl-9,10-anthraquinone | Na₂S, Ethanol | 1-Amino-2-methyl-9,10-anthraquinone | 90 |

| 3. Diazotization | 1-Amino-2-methyl-9,10-anthraquinone | NaNO₂, H₂SO₄; Heat | 1-Hydroxy-2-methyl-9,10-anthraquinone | 95 |

Data sourced from an efficient synthesis of 1-hydroxy-2-methyl-9,10-anthraquinone derivatives. ijcce.ac.ir

Derivatization from Alizarin (B75676) (1,2-Dihydroxyanthraquinone)

A direct and common method for preparing this compound is through the selective methylation of alizarin (1,2-dihydroxyanthraquinone). ontosight.ai This approach takes advantage of the differential reactivity of the two hydroxyl groups on the alizarin scaffold.

The synthesis can be performed by dissolving alizarin in a suitable solvent such as dimethylformamide (DMF), along with a base like sodium hydroxide (B78521) (NaOH). pascal-man.com An excess of a methylating agent, typically methyl iodide (CH₃I), is then added to the solution. The reaction proceeds at room temperature, and its progress can be monitored using thin-layer chromatography. pascal-man.com This selective methylation yields this compound, which is also known as alizarin 2-methyl ether. ontosight.aipascal-man.com The presence of the methoxy group at the 2-position is a convenient modification that can be readily achieved from the naturally available alizarin. google.com

Table 2: Synthesis of this compound from Alizarin

| Starting Material | Reagents | Solvent | Product |

| Alizarin (1,2-Dihydroxyanthraquinone) | Sodium hydroxide (NaOH), Methyl iodide (CH₃I) | Dimethylformamide (DMF) | This compound |

Reaction conditions as described in a study on aluminium coordination complexes of alizarin. pascal-man.com

Friedel-Crafts Processes for Anthraquinone Core Formation

The Friedel-Crafts reaction is a cornerstone of anthraquinone synthesis, providing a robust method for constructing the fundamental tricyclic core. dnu.dp.uaupm.edu.my This electrophilic aromatic substitution typically involves the acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640) or a substituted equivalent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govwur.nl

For the synthesis of substituted anthraquinones, a suitably substituted benzene derivative is chosen as the starting material. The reaction with phthalic anhydride leads to an ortho-benzoylbenzoic acid intermediate, which then undergoes intramolecular cyclization upon heating in a strong acid like sulfuric acid to form the anthraquinone ring system. dnu.dp.uanih.gov For example, the synthesis of 1,3-dihydroxy-2-methylanthraquinone, a precursor for other important anthraquinones, was achieved by reacting phthalic anhydride with 1,3-dihydroxy-2-methylbenzene in a molten mixture of AlCl₃ and sodium chloride (NaCl). nih.gov A similar principle would apply to the synthesis of precursors for this compound by selecting the appropriate methoxy-substituted phenol (B47542) or related aromatic substrate. who.int

Advanced Synthetic Methodologies for Substituted Anthraquinones

More advanced and selective methods have been developed to synthesize specific hydroxymethoxyanthraquinones. One notable strategy involves the selective dealkylation of polymethoxyanthraquinones. rsc.orgpsu.edu

This method utilizes boron trifluoride-diethyl ether (BF₃·Et₂O) to form stable difluoroboron chelates with 1-methoxyanthraquinone (B1595750) derivatives. psu.edursc.org Specifically, 1,2-dimethoxyanthraquinone can be treated with BF₃·Et₂O in a solvent like benzene to form a difluoro(anthraquinonato)boron chelate. rsc.orgpsu.edu This chelation occurs selectively at the 1-methoxy and the peri-carbonyl group. Subsequent treatment of this isolated chelate with methanol (B129727) efficiently cleaves the methyl group at the 1-position, yielding this compound in excellent yield. rsc.orgpsu.edu This process offers a high-yield, selective alternative to other demethylation procedures under relatively moderate conditions. psu.edu

Another advanced methodology involves the functionalization of pre-formed anthraquinone intermediates. For example, 1-hydroxy-2-methyl-9,10-anthraquinone can be converted into 1-methoxy-2-(bromomethyl)-9,10-anthraquinone via methylation and subsequent bromination with N-bromosuccinimide (NBS). This brominated intermediate can then react with various alcohols to produce a range of 1-methoxy-2-(alkoxymethyl)-9,10-anthraquinones. ijcce.ac.ir Demethylation of these products can then provide the corresponding 1-hydroxy derivatives.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of chemical synthesis to access complex molecules like substituted anthraquinones. nih.govnih.gov This hybrid approach leverages enzymes for specific transformations, such as regioselective and stereoselective hydroxylations, which are often difficult to achieve with conventional chemical methods. researchgate.net

While specific reports on the chemoenzymatic synthesis of this compound are not prevalent, the general strategies are well-established for related polyketides and meroterpenoids. nih.govresearchgate.net A potential chemoenzymatic route could involve:

Chemical Synthesis of a suitable anthraquinone precursor.

Biocatalytic Hydroxylation : Employing an engineered enzyme, such as a cytochrome P450 monooxygenase, to introduce a hydroxyl group at a specific position on the anthraquinone scaffold with high selectivity. researchgate.net

Chemical Modification : Further chemical steps, such as methylation of the enzymatically introduced hydroxyl group, to complete the synthesis.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of O-Acylic Derivatives and Other Functionalized Analogues

The synthesis of derivatives of 1-hydroxy-2-methoxyanthraquinone often involves modifications at its hydroxyl and methoxy (B1213986) groups, as well as the anthraquinone (B42736) core itself. O-acylic derivatives, for instance, have been synthesized and studied for their photochemical properties. researchgate.netresearchgate.net These syntheses can involve reactions like acylation of the hydroxyl group.

Functionalized analogues have been created through various synthetic strategies. For example, the synthesis of 2-ethoxymethyl-3-hydroxy-1-methoxyanthraquinone has been achieved through a concise reaction sequence. mdpi.comnih.gov Other approaches include the introduction of various substituents to the anthraquinone nucleus. These modifications aim to create a library of compounds for biological screening and to understand the chemical space around the parent molecule. colab.ws The synthesis of more complex analogues, such as those containing five-membered rings, has been accomplished through methods like iodane-mediated oxidative dearomatization of related arenols. matthewaaronlooney.com

A general approach to synthesizing 1-hydroxy-2-(alkoxymethyl)-9,10-anthraquinone derivatives involves several key steps. ijcce.ac.ir This process can start with the selective nitration of 2-methyl-9,10-anthraquinone, followed by reduction to an amine, diazotization, and subsequent treatment with sulfuric acid to yield 1-hydroxy-2-methyl-9,10-anthraquinone. ijcce.ac.ir Further reactions, such as methylation and monobromination, can produce intermediates like 1-methoxy-2-(bromomethyl)-9,10-anthraquinone, which can then be used to introduce various alkoxy groups. ijcce.ac.ir

Structural Modifications and Their Influence on Biological Activities

The biological activity of anthraquinones is intricately linked to their chemical structure. numberanalytics.com Modifications to the this compound scaffold, including the position of hydroxyl and methoxy groups, and the addition of various substituents, have profound effects on their biological properties, excluding clinical trial outcomes. researchgate.net

The positioning of hydroxyl and methoxy groups on the anthraquinone ring is a critical determinant of biological activity. frontiersin.org For instance, in a study of anthraquinones from Rubia cordifolia, the ortho-positioning of methoxyl and phenolic hydroxyl groups in the A ring was found to be essential for nitric oxide (NO) inhibitory activity. mdpi.com Specifically, a hydroxyl group at the C-6 or C-7 position appeared to enhance this activity, while a hydroxyl group at C-5 or C-8 had the opposite effect. mdpi.com

In the context of tetrahydroanthraquinones, the hydroxyl group at the C-5 position has been identified as crucial for their antibacterial activities. frontiersin.org For example, altersolanols D and F, which lack a hydroxyl group at C-5, showed no bacterial growth inhibition, unlike their hydroxylated counterparts. frontiersin.org Furthermore, studies on anthraquinones from Morinda officinalis suggest that hydroxyl groups at the C-1 and C-8 positions are important for the inhibitory activity on osteoclastic bone resorption. mdpi.com The presence of a methoxy group, while sometimes beneficial, can also be detrimental to activity; for example, its introduction into the emodin (B1671224) structure was not conducive to bactericidal activity. nih.gov

The addition of alkyl and acyl groups to the anthraquinone framework significantly modulates biological activity. The introduction of di-isopentenyl groups, for example, can improve the antibacterial activity of anthraquinone derivatives. nih.gov The presence of an aliphatic alkyl group has been noted as a key factor for the anti-infective properties of hydroxyanthraquinones. researchgate.net

In a series of synthesized anthraquinone analogues, the presence of a formyl group at C-2, a methoxy group at C-1, and a hydroxyl group at C-3 were identified as important pharmacophores for anticancer activity. mdpi.comnih.gov Similarly, the introduction of an ethoxy group has been shown to be crucial for the inhibition of cancer cells. researchgate.net O-acyl derivatives of this compound have been a subject of interest, particularly in the study of photochemical acyl group migration, a process that occurs on the triplet potential energy surface. researchgate.net

Beyond hydroxyl, methoxy, alkyl, and acyl groups, other functional groups also play a significant role in the biological profile of anthraquinones. The formyl group, for instance, has been identified as a crucial substituent for the inhibition of cancer cells in studies of anthraquinones from Morinda citrifolia. researchgate.net In synthetic analogues, the presence of a formyl group at C-2, alongside a methoxy at C-1 and hydroxyl at C-3, was highlighted as an important feature for cytotoxicity. mdpi.com

The bromomethyl group has also been shown to be a key contributor to the cytotoxic activity of this class of compounds. researchgate.netresearchgate.net For example, 2-bromomethyl-1,3-dimethoxyanthraquinone displayed high activity against several cancer cell lines. researchgate.net These findings underscore the importance of specific side-chain modifications in enhancing the therapeutic potential of anthraquinones. mdpi.com

Comparative Analysis with Related Anthraquinones

The biological activities of this compound and its derivatives are often understood through comparative analysis with other structurally related anthraquinones. researchgate.net These comparisons help to elucidate the structure-activity relationships that govern their therapeutic effects. researchgate.net

For instance, a comparative study of anthraquinones from Morinda citrifolia revealed that the presence of formyl and ethoxy substituent groups was critical for the inhibition of HT-29 cancer cells. researchgate.net In another study, the anti-inflammatory activity of this compound was evaluated alongside other anthraquinones isolated from Pentas schimperi. thieme-connect.com All tested compounds significantly decreased nitric oxide production in a concentration-dependent manner. thieme-connect.com

Comparisons with tetrahydroanthraquinones have highlighted the importance of specific hydroxyl group placements for antibacterial activity. frontiersin.org While many tetrahydroanthraquinones from microorganisms feature a 5-OH and 7-OCH3 substitution pattern, those from Prismatomeris connata typically have a 2-OH and 3-CH3 arrangement. frontiersin.orgnih.gov

The table below presents a comparative overview of the biological activities of this compound and some of its related anthraquinone analogues.

| Compound Name | Key Structural Features | Observed Biological Activity |

| This compound | 1-OH, 2-OCH3 | Inhibits nitric oxide production thieme-connect.com |

| Damnacanthal (B136030) | 1-OCH3, 2-CHO, 3-OH | Cytotoxic against cancer cell lines mdpi.comnih.gov |

| Nordamnacanthal | 1-OH, 2-CHO, 3-OH | Antioxidative researchgate.net |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | 1,3-di-OCH3, 2-CH2Br | High cytotoxic activity researchgate.netresearchgate.net |

| Altersolanol A | Tetrahydroanthraquinone with 5-OH | Antitumor and antibacterial activity frontiersin.orgnih.gov |

| Rubiadin-1-methyl ether | 1-OCH3, 2-OH, 3-CH3 | Inhibitory effects on hepatic carcinoma cells cabidigitallibrary.org |

Rational Design Principles for Novel Anthraquinone-Based Structures

The development of novel anthraquinone-based therapeutic agents is increasingly guided by rational design principles. nih.gov This approach involves leveraging the known structure-activity relationships of existing anthraquinones to design new molecules with enhanced potency and selectivity. uniroma1.it

A key principle in the rational design of anthraquinone derivatives is the strategic manipulation of the core scaffold to create unprecedented and intriguing architectures. nih.govuniroma1.it This can involve combining the anthraquinone framework with other pharmacologically active moieties to create hybrid compounds. uniroma1.it For example, rhein, an anthraquinone with an easily functionalizable carboxylic acid group, has been used as a scaffold to create hybrids with piperazine (B1678402) nuclei, aiming to target specific biological pathways like the Hedgehog signaling pathway. uniroma1.it

Another design strategy focuses on modifying substituents to optimize biological activity. For instance, the methylation of hydroxyl groups can reduce the polarity of the anthraquinone scaffold. uniroma1.it The introduction of specific functional groups, such as a bromomethyl group at the C-2 position, has been identified as a key factor in enhancing cytotoxic activity. researchgate.net Molecular modeling techniques are also employed to understand the interaction of anthraquinone-based inhibitors with their biological targets, such as G-quadruplex structures in the case of telomerase inhibitors, which can help in the rational design of more potent and less cytotoxic compounds. nih.gov

The ultimate goal of these rational design strategies is to develop novel anthraquinone-based structures with improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic properties. researchgate.net

Spectroscopic and Photophysical Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the connectivity of atoms within the 1-Hydroxy-2-methoxyanthraquinone molecule can be unambiguously established.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the anthraquinone (B42736) skeleton, distinct signals are expected for the aromatic protons. The protons on the unsubstituted benzene (B151609) ring typically appear as a complex multiplet system. The protons on the substituted ring and the methoxy (B1213986) group protons provide key structural information. A characteristic downfield signal is expected for the hydroxyl proton (1-OH) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group at C9. The methoxy group (-OCH₃) protons would appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum of this compound is expected to show 15 distinct carbon signals. The two carbonyl carbons (C9 and C10) are the most deshielded, appearing at very low field (typically δ > 180 ppm). researchgate.net The carbon attached to the hydroxyl group (C1) and the methoxy group (C2) would also show characteristic shifts, alongside the other aromatic carbons.

2D NMR: To definitively assign all proton and carbon signals, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. sdsu.eduyoutube.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is crucial for mapping the proton-proton connectivities within the aromatic rings. emerypharma.com

HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the straightforward assignment of protonated carbons. nih.gov

HMBC (¹H-¹³C Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments, for instance, by observing a correlation from the methoxy protons to the C2 carbon. nih.govmdpi.com

The combination of these NMR methods provides a complete and unambiguous assignment of the molecular structure. mdpi.com

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1-OH | ~12.9 | - | C1, C2, C9a |

| 2-OCH3 | ~4.0 | ~56.0 | C2 |

| 3 | Aromatic Region | Aromatic Region | - |

| 4 | Aromatic Region | Aromatic Region | - |

| 5 | Aromatic Region | Aromatic Region | - |

| 6 | Aromatic Region | Aromatic Region | - |

| 7 | Aromatic Region | Aromatic Region | - |

| 8 | Aromatic Region | Aromatic Region | - |

| 9 | - | ~185-189 | - |

| 10 | - | ~185-189 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uk

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molecular formula C₁₅H₁₀O₄) would exhibit a molecular ion peak (M⁺·) corresponding to its molecular weight. wikipedia.org The PubChem database indicates a molecular weight of 254.24 g/mol . nih.gov The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for anthraquinones involve the loss of neutral molecules like carbon monoxide (CO). For this compound, GC-MS data shows prominent peaks at m/z 254 (the molecular ion), followed by fragments at m/z 225 and 211. nih.gov These fragments likely correspond to sequential losses of key functional groups or ring components.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. researchgate.net The exact mass of C₁₅H₁₀O₄ is calculated to be 254.05790880 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is essential for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

| Technique | Ion/Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|---|

| HRMS | [M]+ | 254.0579 | Exact mass of C15H10O4 |

| LC-MS (ESI+) | [M+H]+ | 254.8 | Protonated Molecule nih.gov |

| GC-MS (EI) | [M]+• | 254 | Molecular Ion nih.gov |

| Fragment | 225 | Likely loss of -CHO or -C2H5 | |

| Fragment | 211 | Likely loss of -COCH3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of an anthraquinone is characterized by several absorption bands arising from π → π* and n → π* transitions. nih.gov

The basic anthraquinone skeleton shows intense π → π* absorption bands in the UV region (220–350 nm) and a weaker n → π* absorption band at longer wavelengths, near 400 nm. nih.gov The introduction of auxochromic substituents, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, significantly influences the absorption profile. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. shimadzu.com

Specifically, the 1-hydroxy group forms a strong intramolecular hydrogen bond with the C9-carbonyl group. This interaction extends the conjugated π-system, leading to a significant red shift of the longest wavelength absorption band into the visible region, which is responsible for the color of many hydroxyanthraquinones. nih.gov

| Wavelength Range (nm) | Transition Type | Associated Moiety |

|---|---|---|

| 220 - 350 nm | π → π | Anthraquinone aromatic system nih.gov |

| > 400 nm | n → π and intramolecular charge transfer | Carbonyl groups and substituted ring system nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. libretexts.org In the case of this compound, the strong intramolecular hydrogen bond may shift this band and alter its shape.

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz

C=O Stretch (Quinone): The two carbonyl groups of the quinone system give rise to very strong absorption bands. For anthraquinones, these are often observed in the 1680-1630 cm⁻¹ region. The carbonyl group at C9, which is involved in hydrogen bonding with the 1-OH group, will absorb at a lower frequency (e.g., ~1635 cm⁻¹) compared to the "free" carbonyl at C10 (e.g., ~1675 cm⁻¹).

C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether (methoxy group) and the phenol (B47542) (hydroxyl group) are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

| Frequency Range (cm-1) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Hydroxyl (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1675 | C=O Stretch | Quinone Carbonyl (free) | Strong |

| ~1635 | C=O Stretch | Quinone Carbonyl (H-bonded) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1000 | C-O Stretch | Ether and Phenol | Strong |

Photophysical Properties and Dynamics

Fluorescence Properties

While many anthraquinones are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state, certain derivatives, particularly those with electron-donating groups and intramolecular hydrogen bonds, can exhibit notable fluorescence.

The photophysical behavior of this compound is expected to be strongly influenced by the 1-hydroxy group. Similar to other 1-hydroxyanthraquinone (B86950) derivatives, excitation of the molecule can lead to an excited-state intramolecular proton transfer (ESIPT) process. In this process, the phenolic proton is transferred from the hydroxyl oxygen to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This new species is electronically distinct from the ground-state molecule and typically relaxes to the ground state via fluorescence, often with a large Stokes shift (a large separation between the absorption and emission maxima). researchgate.net

The fluorescence and fluorescence excitation spectra of analogous compounds like 1-aminoanthraquinone (B167232) are often highly structured, especially at low temperatures. osti.gov The emission spectrum of 1-hydroxyanthraquinone in nonpolar solvents shows a broad, structureless band with a maximum in the red region of the spectrum (~600 nm), which is characteristic of the emission from the proton-transferred tautomer. researchgate.net The presence of the 2-methoxy group may further modulate the energy levels and thus the specific wavelengths of emission. Detailed studies involving time-resolved fluorescence spectroscopy would be necessary to fully characterize the excited-state dynamics, including fluorescence lifetimes and quantum yields.

Laser Flash Photolysis Studies of Excited States (Singlet and Triplet)

Laser flash photolysis is a powerful technique utilized to investigate the transient species and reaction intermediates that are formed upon photoexcitation. In the study of anthraquinone derivatives, this method provides critical insights into the dynamics of their singlet and triplet excited states. While direct studies on this compound are limited, research on the closely related compound, 1-acetoxy-2-methoxyanthraquinone, offers significant understanding of the photophysical processes involved.

Upon excitation of 1-acetoxy-2-methoxyanthraquinone with a 270 nm laser pulse, a series of rapid photophysical events are initiated. Initially, a set of higher-energy singlet excited states are populated. These states undergo rapid internal conversion and intramolecular vibrational energy redistribution, leading to the population of the lowest singlet nπ* excited state within approximately 150 ± 90 femtoseconds nih.gov.

This lowest singlet excited state is short-lived and efficiently undergoes intersystem crossing (ISC) to the lowest triplet ππ* excited state. The time constant for this ISC process has been determined to be 11 ± 1 picoseconds nih.gov. The triplet state, once formed, contains excess vibrational energy which dissipates through vibrational cooling, a process that occurs with a time constant of 4 ± 1 picoseconds nih.gov. The transient absorption spectra of both the lowest singlet and triplet excited states have been experimentally detected and their assignments are supported by time-dependent DFT calculations nih.gov.

The primary photochemical transformation from the excited state, in the case of the acetylated analog, is the migration of the acetoxy group, which proceeds from the triplet potential energy surface with a time constant of 220 ± 30 picoseconds nih.gov. This suggests that the triplet state is the key intermediate in the subsequent chemical reactions of such substituted anthraquinones.

| Parameter | Value | Compound Studied |

| Internal Conversion & IVR Time | 150 ± 90 fs | 1-acetoxy-2-methoxyanthraquinone |

| Intersystem Crossing (ISC) Time | 11 ± 1 ps | 1-acetoxy-2-methoxyanthraquinone |

| Vibrational Cooling Time | 4 ± 1 ps | 1-acetoxy-2-methoxyanthraquinone |

| Acyl Group Migration Time | 220 ± 30 ps | 1-acetoxy-2-methoxyanthraquinone |

Photochromic Transformations and Acyl Migration Mechanisms

Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the context of anthraquinone derivatives, photochromic transformations are often linked to intramolecular hydrogen transfer or acyl group migration.

For this compound, the presence of a hydroxyl group adjacent to a carbonyl group suggests the possibility of excited-state intramolecular proton transfer (ESIPT). However, the focus here is on the analogous acyl migration, as detailed in studies of 1-acetoxy-2-methoxyanthraquinone. The photochemical migration of the acetoxy group from the hydroxyl position to the peri-carbonyl oxygen is a key reaction that proceeds through the triplet excited state nih.gov.

The mechanism involves the formation of the triplet ππ* excited state, which then undergoes a rearrangement where the acetoxy group migrates to the oxygen of the carbonyl group, leading to the formation of 9-acetoxy-2-methoxy-1,10-anthraquinone nih.gov. The transient absorption spectrum of the triplet excited state of this product has also been detected, confirming the transformation pathway nih.gov.

Computational studies using time-dependent DFT have been employed to map the potential energy surfaces for this acyl group migration in both the triplet and ground singlet states. These calculations have helped to elucidate the reaction mechanism and analyze the influence of the acyl group substituent on the rates of both the photochemical and thermal back-reactions nih.gov. The thermal back-reaction restores the original molecule, completing the photochromic cycle.

Energy Transfer Processes in Anthraquinone Systems

The efficiency of intersystem crossing in anthraquinones, leading to the formation of the triplet state, is a critical factor in their ability to act as photosensitizers. The triplet state of an anthraquinone derivative can transfer its energy to another molecule, provided the acceptor has a lower triplet energy level. This process, known as triplet-triplet energy transfer, is a common mechanism for initiating photochemical reactions in a sensitized system.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-hydroxy-2-methoxyanthraquinone and related compounds, DFT calculations provide significant insights into their fundamental properties. Studies on hydroxyanthraquinone derivatives using DFT, typically at the B3LYP/6-31G* level, have established that these molecules possess a planar structure. amazonaws.com This planarity is significantly influenced by the presence of strong intramolecular hydrogen bonds.

The key intramolecular interaction in this compound is the hydrogen bond between the hydrogen atom of the 1-hydroxy group and the oxygen atom of the adjacent carbonyl group (C9=O). This interaction plays a crucial role in stabilizing the molecular geometry. DFT calculations are employed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

Furthermore, DFT is utilized to calculate the electronic properties that govern the molecule's reactivity and spectral characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the electronic transitions. For hydroxyanthraquinones, the first singlet excited state typically arises from a π→π* electron transition from the HOMO to the LUMO. amazonaws.com Time-dependent DFT (TD-DFT) is specifically used to predict electronic absorption spectra (UV-Vis), correlating calculated transition energies with experimentally observed absorption bands. amazonaws.com

Normal-mode analysis based on DFT calculations allows for the determination of harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. Additionally, DFT enables the calculation of various thermodynamic properties, such as standard enthalpy of formation, entropy, and heat capacity, using statistical thermodynamic methods. amazonaws.com

Table 1: Predicted Physicochemical and Structural Properties for this compound

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. These methods are instrumental in drug discovery for elucidating mechanisms of action and guiding the design of more potent and selective inhibitors.

For anthraquinone (B42736) derivatives, molecular docking studies have been performed to understand their interactions with various biological targets. nih.govscispace.comsemanticscholar.orgnih.govresearchgate.net The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted. Docking algorithms then explore various possible binding poses and score them based on binding affinity or energy.

For instance, in studies of anthraquinone derivatives as potential enzyme inhibitors, docking simulations reveal key interactions within the enzyme's active site. nih.govscispace.com These interactions often include:

Hydrogen Bonds: The hydroxyl and carbonyl groups of the anthraquinone core can form hydrogen bonds with amino acid residues in the binding pocket. For example, the 1-hydroxy group is a potential hydrogen bond donor.

Hydrophobic Interactions: The planar aromatic rings of the anthraquinone scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A study on anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), a metabolic enzyme implicated in cancer, used molecular docking to identify crucial amino acid residues (e.g., F22, K100, R116) involved in binding. nih.gov Similarly, docking of anthraquinones against bacterial proteins like LuxP has helped to rationalize their antifouling activity by predicting binding energies and specific interactions. scispace.com The binding energy, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower (more negative) values indicating stronger binding. These computational insights provide a molecular rationale for the observed biological activity and guide further structural modifications to enhance these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. semanticscholar.orgtandfonline.com These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are critical for activity.

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be explained by differences in their structural or physicochemical properties, known as descriptors. semanticscholar.org For anthraquinone derivatives, QSAR studies have been conducted to model their potential as enzyme inhibitors or other bioactive agents. nih.govfrontiersin.org

The QSAR modeling process typically involves:

Data Set Compilation: A set of anthraquinone derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors derived from the molecule's conformation.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

In the context of anthraquinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govfrontiersin.org These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent in a particular position would enhance activity, while a CoMSIA map could highlight areas where a hydrogen bond donor is preferred. These models provide crucial guidance for the rational design of new anthraquinone derivatives with improved potency. nih.govfrontiersin.org

Investigation of Tautomerism and Intramolecular Hydrogen Bonding

The structure and properties of this compound are significantly influenced by tautomerism and intramolecular hydrogen bonding. researchgate.net Like other 1-hydroxyanthraquinones, this compound can exist in equilibrium between different tautomeric forms. researchgate.netbohrium.com Tautomers are structural isomers that readily interconvert, most often through the migration of a proton.

The key structural feature governing this phenomenon is the strong intramolecular hydrogen bond between the proton of the 1-hydroxy group and the oxygen of the peri-carbonyl group at position 9. researchgate.net This interaction leads to the formation of a stable six-membered pseudo-ring. The proton can potentially transfer from the hydroxyl oxygen to the carbonyl oxygen, resulting in a keto-enol tautomeric equilibrium. The predominant form is the 9,10-anthraquinone structure, but the existence of other tautomers, such as the 1,10-quinone (ana-quinone), is crucial for understanding its photochemistry. researchgate.net

The stability of this intramolecular hydrogen bond and the position of the tautomeric equilibrium are affected by several factors:

Substituents: The nature and position of other substituents on the anthraquinone ring can influence the electron density and the acidity of the proton, thereby affecting the strength of the hydrogen bond.

Solvent Polarity: The surrounding solvent can influence the equilibrium. Polar protic solvents, for example, can form intermolecular hydrogen bonds and may affect the stability of the different tautomeric forms. bohrium.com

The presence of this intramolecular hydrogen bond is confirmed by various spectroscopic techniques and computational studies. researchgate.net It causes a characteristic downfield shift of the hydroxyl proton in ¹H NMR spectra and affects the vibrational frequencies of the involved C=O and O-H groups in IR spectra. Quantum mechanics calculations have shown that this hydrogen bond is critical for the planarity and stability of the molecule. bohrium.comnih.gov This tautomerism is not just a structural curiosity; it is fundamental to the molecule's excited-state dynamics and photochemical reactions. bohrium.com

Prediction of Photochemical Reaction Mechanisms

The photochemical behavior of this compound derivatives has been a subject of significant investigation, particularly concerning their photochromic properties. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

For O-acyl derivatives of this compound, the primary photochemical reaction is a light-induced acyl group migration. nsc.rutandfonline.com This process involves the isomerization of the initial para-quinoid structure (the stable anthraquinone form) to an ana-quinoid structure. nsc.ru

The mechanism is understood to proceed through the following key steps:

Excitation: Upon absorption of light, the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable and longer-lived triplet state. nsc.rursc.org

Acyl Migration: The key photochemical step is an adiabatic reaction that occurs on the triplet potential energy surface. nsc.rutandfonline.com The acyl group attached to the oxygen at position 1 migrates to the oxygen of the carbonyl group at position 9.

Formation of ana-Quinone: This migration results in the formation of a colored photo-product, a 9-acetoxy-1,10-anthraquinone, also known as an ana-quinone. nsc.ru This species has a distinctly different absorption spectrum from the starting material.

Thermal Reversion: The ana-quinone is thermally unstable and reverts to the original, more stable 1-acyloxy-2-methoxyanthraquinone structure in a dark reaction. The lifetime of the colored form can be tuned by altering the substituents. tandfonline.com

Laser flash photolysis studies have been instrumental in elucidating this mechanism by detecting the transient triplet states and the ana-quinone photoproduct. nsc.ru The rates of both the photochemical forward reaction and the thermal back-reaction are influenced by the nature of the migrating acyl group and the solvent. nsc.rutandfonline.com For instance, introducing donor substituents into the acyl group has been found to decrease the rate constants for both the photochemical and thermal migration steps. tandfonline.com

Table 2: Activation Energies for Acyl Migration in O-Acyl Derivatives of this compound

Data derived from studies on O-acylic derivatives of this compound. nsc.ru

Mechanistic Studies of Biological Activities Excluding Human Clinical Data

Antimicrobial Mechanisms (in vitro)

The antimicrobial properties of anthraquinones, a class of aromatic compounds to which 1-Hydroxy-2-methoxyanthraquinone belongs, have been a subject of scientific investigation. These compounds exhibit a range of activities against various microorganisms, and their mechanisms of action are multifaceted.

While direct studies on the antibacterial mechanism of this compound against specific bacterial targets are limited, research on closely related anthraquinone (B42736) derivatives provides valuable insights. The antibacterial efficacy of anthraquinones is often associated with their chemical structure, particularly the presence and position of hydroxyl and other substituent groups.

A study on a structurally similar compound, 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione, isolated from a marine-derived fungus Aspergillus versicolor, demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be 3.9 μg/mL against MRSA ATCC 43300 and 7.8 μg/mL against MRSA CGMCC 1.12409. researchgate.net Molecular docking studies of this compound suggested that its antibacterial action may involve the inhibition of topoisomerase IV and AmpC β-lactamase, enzymes crucial for bacterial DNA replication and resistance to β-lactam antibiotics. researchgate.net

General mechanisms proposed for the antibacterial action of anthraquinones include the disruption of the bacterial cell wall and membrane, leading to the leakage of cellular components. nih.gov Additionally, these compounds can interfere with essential bacterial processes such as biofilm formation, nucleic acid and protein synthesis, and energy metabolism. nih.gov The planar structure of the anthraquinone core is thought to facilitate intercalation with bacterial DNA, thereby inhibiting its replication and transcription.

Table 1: Antibacterial Activity of a Structurally Similar Anthraquinone Derivative

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione | MRSA ATCC 43300 | 3.9 |

| 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione | MRSA CGMCC 1.12409 | 7.8 |

The antifungal potential of anthraquinones has been recognized, with various derivatives showing activity against a range of fungal pathogens. The mechanisms underlying their antifungal action are thought to involve the disruption of fungal cell membranes and the inhibition of key cellular processes. While specific studies on the antifungal activity of this compound are not detailed in the available literature, research on other anthraquinones provides a basis for understanding their potential mechanisms. For instance, certain anthraquinone derivatives have been shown to be effective against various fungal species, including those of clinical and agricultural importance.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, and the search for new anti-mycobacterial agents is ongoing. Anthraquinones have emerged as a class of compounds with potential anti-mycobacterial properties.

While direct evidence for the anti-mycobacterial activity of this compound is limited, studies on other anthraquinones have shown promising results. For example, damnacanthal (B136030), an anthraquinone isolated from the plant Pentas schimperi, displayed significant activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 13.07 μg/mL. science.gov Another study also highlighted the antimycobacterial potential of damnacanthal. The proposed mechanism for some anthraquinones involves the inhibition of essential mycobacterial enzymes. The structural features of anthraquinones, including the planar ring system, are believed to be important for their interaction with mycobacterial targets.

Table 2: Anti-mycobacterial Activity of a Related Anthraquinone

| Compound | Mycobacterial Strain | MIC (μg/mL) |

|---|---|---|

| Damnacanthal | Mycobacterium tuberculosis | 13.07 |

Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)

Anthraquinones are known to possess antioxidant properties, which are largely attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The mechanism of radical scavenging by hydroxyanthraquinones involves the transfer of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting anthraquinonyl radical is a key factor in its antioxidant efficacy. The position and number of hydroxyl groups on the anthraquinone skeleton significantly influence the antioxidant potential. While specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature, the presence of the hydroxyl group suggests that it likely contributes to some degree of radical scavenging activity.

Anti-inflammatory Pathways and Targets (in vitro, animal models)

Chronic inflammation is implicated in a variety of diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. Nitric oxide (NO) is a signaling molecule that plays a crucial role in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages can contribute to tissue damage. Therefore, the inhibition of NO production is a target for anti-inflammatory agents.

Modulation of Lipoxygenase Activity

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The activation of these enzymes involves the conversion of ferrous iron to ferric iron within the enzyme's active site nih.gov. This process is essential for the catalytic cycle of lipoxygenases, which oxygenate polyunsaturated fatty acids to form fatty acid hydroperoxides nih.gov. The initial phase of this reaction often exhibits a lag period as the enzyme transitions from its inactive ferrous state to the active ferric form nih.gov.

Research into the anti-inflammatory properties of various anthraquinone compounds has suggested that their mechanism of action may involve the modulation of enzymes like lipoxygenase. While direct studies on this compound's effect on lipoxygenase are limited, the broader class of anthraquinones has been investigated for anti-inflammatory activities medchemexpress.com.

Other Inflammatory Mediators and Cytokines

The anti-inflammatory effects of anthraquinones extend to the modulation of various other inflammatory mediators and cytokines. Studies on related compounds have shown significant reductions in the expression levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov. These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

For instance, some anthraquinones have been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes nih.govmdpi.com. The inhibition of NF-κB activation can, in turn, suppress the production of nitric oxide (NO) and pro-inflammatory cytokines nih.gov. Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response, can be modulated by anthraquinone derivatives mdpi.com. By inhibiting the phosphorylation of key proteins in the MAPK pathway, these compounds can decrease the production of inflammatory mediators mdpi.com.

Anticancer Activities (in vitro, animal models)

This compound and related anthraquinone derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. In vitro studies have shown that these compounds can inhibit the proliferation of breast cancer cells (MCF-7), colon cancer cells (HT-29), and other tumor cell lines nih.govmdpi.com. The cytotoxic activity is often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth nih.gov. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's cytotoxic potency. For some anthraquinones, these values have been determined in various cell lines, highlighting their potential as anticancer agents rsc.org.

Table 1: Cytotoxicity of Selected Anthraquinones Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Aloe Emodin (B1671224) | CAL 27 (Oral Squamous Carcinoma) | 38 | mdpi.com |

| Costunolide | CAL 27 (Oral Squamous Carcinoma) | 32 | mdpi.com |

| 2-hydroxy-3-methyl anthraquinone | HepG2 (Hepatocellular Carcinoma) | Not Specified | nih.gov |

This table presents data on related anthraquinone compounds to illustrate the general cytotoxic potential of this class of molecules. Data for this compound was not specifically available in the searched sources.

The anticancer activity of anthraquinones is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, nuclear condensation, and DNA fragmentation mdpi.com. Studies have shown that treatment with anthraquinone derivatives can lead to an increase in the population of apoptotic cells in a dose-dependent manner waocp.org.

The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways mdpi.com. In the intrinsic pathway, anthraquinones can cause the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c into the cytosol nih.gov. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program mdpi.comnih.gov. The upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, such as BCL-2, are also key events in this process mdpi.comnih.gov. Furthermore, some anthraquinones have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating nih.gov.

Anthraquinones can exert their anticancer effects by interacting with DNA and inhibiting the activity of topoisomerase enzymes. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes nih.gov. By stabilizing the complex between topoisomerase II and DNA, certain anthracyclines (a class of drugs based on the anthraquinone structure) can lead to the formation of DNA double-strand breaks mdpi.com. This DNA damage can trigger apoptotic pathways in cancer cells.

The planar structure of the anthraquinone ring system allows it to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription nih.govelifesciences.org. This interaction with DNA is a key aspect of the mechanism of action for many anthracycline anticancer drugs mdpi.com. Molecular docking studies have been used to model the interaction of anthraquinone derivatives with the topoisomerase IIβ-DNA complex, providing insights into the structural basis of their inhibitory activity researchgate.net.

Antiosteoporotic Activity (in vitro, animal models)

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its potential role in bone metabolism and the treatment of osteoporosis. Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.